4-(Chloromethyl)-3-(trifluoromethyl)isoxazole CAS number 184985-52-0
4-(Chloromethyl)-3-(trifluoromethyl)isoxazole CAS number 184985-52-0
The following technical guide details the chemical profile, synthesis, and application of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole , a specialized heterocyclic building block.
CAS Number: 184985-52-0 Role: Advanced Intermediate for Medicinal & Agrochemical Synthesis
Executive Summary
4-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a high-value heterocyclic intermediate characterized by the presence of a lipophilic trifluoromethyl group at the C3 position and a reactive chloromethyl electrophile at the C4 position. This specific substitution pattern renders it a critical scaffold in the development of FXR agonists (for non-alcoholic steatohepatitis) and next-generation herbicides . Its utility lies in the "chameleon" nature of the isoxazole ring—stable enough to survive multi-step synthesis yet bio-isosteric to amide or ester bonds in active pharmaceutical ingredients (APIs).
Chemical Identity & Physical Profile[1][2]
| Property | Data |
| IUPAC Name | 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
| Molecular Formula | C₅H₃ClF₃NO |
| Molecular Weight | 185.53 g/mol |
| Appearance | Colorless to pale yellow liquid (low melting solid) |
| Boiling Point | ~85–90 °C at 8 mmHg (Predicted based on analogs) |
| Density | ~1.45 g/cm³ (Estimated) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water |
| Stability | Moisture sensitive (hydrolysis of alkyl chloride); stable to weak acids |
Synthetic Architecture
The synthesis of 4-substituted-3-(trifluoromethyl)isoxazoles is non-trivial due to the regiochemical challenges posed by the electron-withdrawing CF₃ group. The most robust industrial route avoids direct cycloaddition (which often favors the 5-isomer) and instead utilizes a stepwise functionalization of a pre-formed isoxazole ester .
Retrosynthetic Analysis
The target molecule is best accessed via the reduction and chlorination of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate . This precursor is synthesized from ethyl 4,4,4-trifluoroacetoacetate.
Synthesis Workflow Diagram
The following diagram outlines the critical path from commodity starting materials to the target chloride.
Figure 1: Stepwise synthesis via the ester reduction pathway. This route ensures the CF₃ remains at the C3 position.
Experimental Protocols
The following protocols describe the conversion of the intermediate alcohol to the final chloride, a critical step requiring strict moisture control.
Chlorination of 4-(Hydroxymethyl)-3-(trifluoromethyl)isoxazole
Objective: Convert the hydroxyl group to a chloromethyl moiety via nucleophilic substitution using Thionyl Chloride (
Reagents:
-
Precursor Alcohol: 1.0 eq
-
Thionyl Chloride (
): 1.5 eq -
Dichloromethane (DCM): Anhydrous, 10 volumes
-
DMF (Catalytic): 0.05 eq
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with the precursor alcohol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Activation: Add catalytic DMF (dimethylformamide). This forms the reactive Vilsmeier-Haack type intermediate with thionyl chloride, accelerating the reaction.
-
Addition: Add
dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction will evolve and gas (scrubber required). -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC or HPLC for the disappearance of the alcohol.
-
Quench: Carefully quench the reaction by pouring onto ice-water. Caution: Exothermic decomposition of excess thionyl chloride.
-
Extraction: Separate the organic layer. Wash with saturated
(to remove acid traces) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. The residue is typically a pale yellow oil that can be distilled under reduced pressure or used directly if purity >95%.
Reactivity & Applications
The chloromethyl group serves as a versatile "handle" for attaching the isoxazole core to larger pharmacophores.
Reactivity Profile
The C4-chloromethyl group is highly susceptible to
Figure 2: Divergent synthesis capabilities. The chloride is displaced to form C-N, C-S, or C-O bonds.
Key Application Areas
-
FXR Agonists (Liver Disease): The 3-trifluoromethylisoxazole moiety is a privileged scaffold in the design of Farnesoid X Receptor (FXR) agonists. The
group enhances metabolic stability against P450 oxidation, while the isoxazole ring provides rigid geometry to fit the receptor binding pocket. The chloromethyl group allows for the attachment of lipophilic tails required for receptor activation [1]. -
Agrochemicals: Isoxazoles are core components of HPPD-inhibitor herbicides (e.g., Isoxaflutole). This specific intermediate allows for the introduction of the 3-
group, known to increase potency and leaf penetration in crop protection agents [2].
Safety & Handling (SDS Summary)
-
Hazards: The compound is an alkylating agent. It is expected to be a Skin Sensitizer and Lachrymator (tear gas effect) due to the reactive chloromethyl group.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
PPE: Full-face respirator or safety goggles with face shield, chemically resistant gloves (Nitrile/Viton), and lab coat. Handle only in a functioning fume hood.
References
-
Pattanayak, P. & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[1] Journal of Organic Chemistry. Available at: [Link][1]
-
PubChem. (2025). 5-(Chloromethyl)isoxazole-4-carboxylic acid (Structural Analog Data). Available at: [Link]
